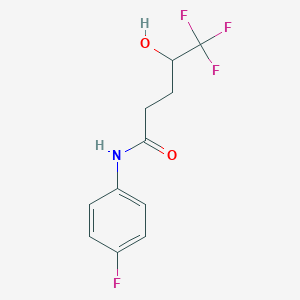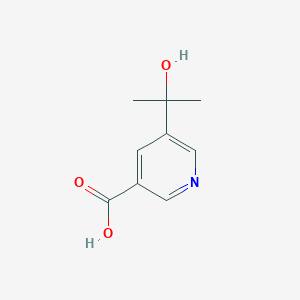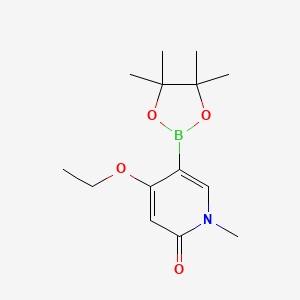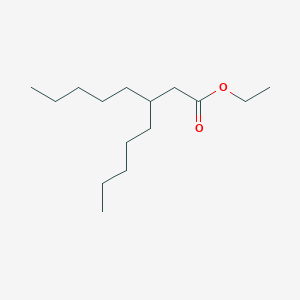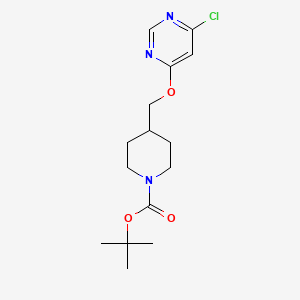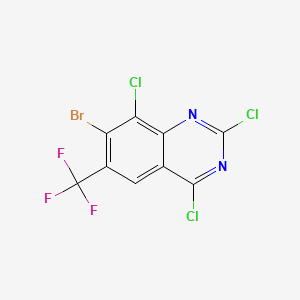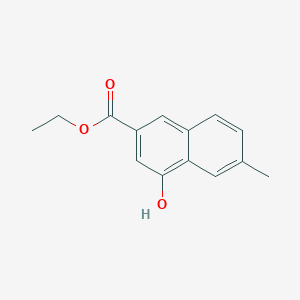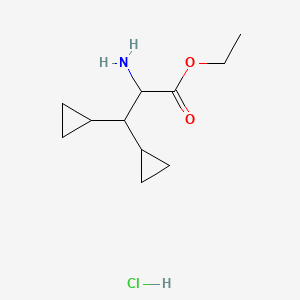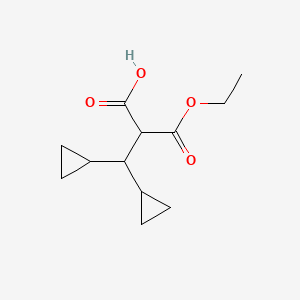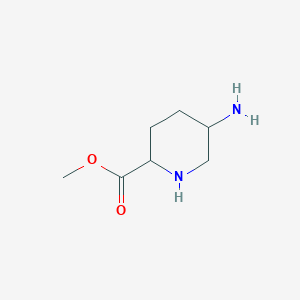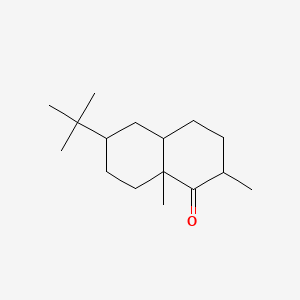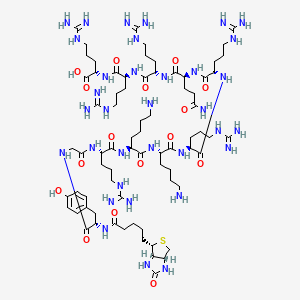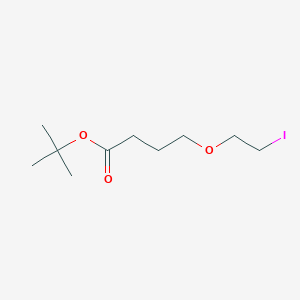
tert-Butyl 4-(2-iodoethoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-iodoethoxy)butanoate is an organic compound with the molecular formula C10H19IO3. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the hydroxyl group is replaced by a 2-iodoethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl 4-(2-iodoethoxy)butanoate can be synthesized through a multi-step process involving the reaction of butanoic acid derivatives with tert-butyl alcohol and 2-iodoethanol. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(2-iodoethoxy)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 2-iodoethoxy group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the compound to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of tert-butyl 4-(2-hydroxyethoxy)butanoate.
Reduction: Formation of tert-butyl 4-(2-hydroxyethoxy)butanoate.
Oxidation: Formation of tert-butyl 4-(2-carboxyethoxy)butanoate.
Applications De Recherche Scientifique
tert-Butyl 4-(2-iodoethoxy)butanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(2-iodoethoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The presence of the 2-iodoethoxy group allows for selective binding to target molecules, enhancing the compound’s efficacy in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(2-bromoethoxy)butanoate
- tert-Butyl 4-(2-chloroethoxy)butanoate
- tert-Butyl 4-(2-fluoroethoxy)butanoate
Uniqueness
tert-Butyl 4-(2-iodoethoxy)butanoate is unique due to the presence of the iodine atom in the 2-iodoethoxy group, which imparts distinct chemical reactivity and selectivity. This makes it particularly useful in applications requiring specific interactions with target molecules, such as in medicinal chemistry and biochemical research .
Propriétés
Numéro CAS |
1188264-73-4 |
|---|---|
Formule moléculaire |
C10H19IO3 |
Poids moléculaire |
314.16 g/mol |
Nom IUPAC |
tert-butyl 4-(2-iodoethoxy)butanoate |
InChI |
InChI=1S/C10H19IO3/c1-10(2,3)14-9(12)5-4-7-13-8-6-11/h4-8H2,1-3H3 |
Clé InChI |
QXTKMAHNDYJETO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCOCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


